Masofaniten

Description

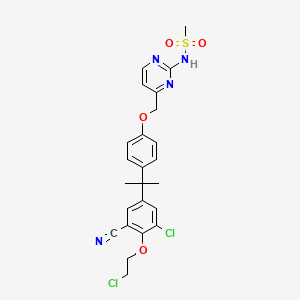

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenoxy]methyl]pyrimidin-2-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N4O4S/c1-24(2,18-12-16(14-27)22(21(26)13-18)33-11-9-25)17-4-6-20(7-5-17)34-15-19-8-10-28-23(29-19)30-35(3,31)32/h4-8,10,12-13H,9,11,15H2,1-3H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCZSODXLFBYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=NC(=NC=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416716-62-4 | |

| Record name | Masofaniten [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2416716624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masofaniten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ2SF7P8B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Masofaniten's Mechanism of Action on the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable small molecule inhibitor of the Androgen Receptor (AR). It belongs to a novel class of drugs known as "anitens".[1] Unlike second-generation antiandrogens such as enzalutamide, which target the C-terminal Ligand-Binding Domain (LBD) of the AR, this compound employs a unique mechanism by directly binding to the intrinsically disordered N-Terminal Domain (NTD).[2][3][4] This interaction is designed to inhibit AR transcriptional activity, representing a distinct therapeutic strategy to overcome resistance mechanisms associated with the LBD, including mutations and the expression of constitutively active AR splice variants (AR-SVs) that lack the LBD.[5][6]

Preclinical studies demonstrated this compound's ability to inhibit the transcription of genes regulated by both full-length AR and truncated AR-SVs.[7] However, despite promising early-phase data, the Phase 2 clinical trial (NCT05075577) evaluating this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) was discontinued in November 2024.[8][9][10] A planned futility analysis revealed a low probability of meeting the primary endpoint, as the combination did not show a significant efficacy benefit over enzalutamide monotherapy.[8]

This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: N-Terminal Domain Inhibition

The Androgen Receptor is a transcription factor composed of three primary functional domains: the N-Terminal Domain (NTD), the DNA-Binding Domain (DBD), and the Ligand-Binding Domain (LBD).[11] The NTD, which is intrinsically disordered, is crucial for the receptor's transcriptional activity.[12]

This compound's mechanism is centered on its ability to directly engage the NTD. Specifically, it binds to a region within the NTD known as Transactivation Unit 5 (Tau5).[11] This interaction inhibits the recruitment of essential co-activator proteins and the basal transcription machinery, thereby blocking AR-mediated gene transcription.[11][13] This direct inhibition of the transcriptional machinery hub distinguishes it from LBD-targeted therapies.[5]

A key therapeutic rationale for this approach is its efficacy against AR splice variants like AR-V7, a common resistance mechanism to LBD-targeted drugs.[4] Since these variants lack the LBD, they are constitutively active and insensitive to drugs like enzalutamide. By targeting the NTD, which is present in both full-length AR and its splice variants, this compound was developed to overcome this form of resistance.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Potency

| Compound | Assay | Cell Line | IC₅₀ (nM) | Source |

| This compound | Luciferase Reporter | LNCaP | 421 | [7] |

| This compound | Antiandrogenic Potency | In Vitro | 535 | [9] |

| Ralaniten (Predecessor) | Antiandrogenic Potency | In Vitro | 9,580 | [9] |

This compound demonstrates over 20-fold greater potency than its predecessor compound, ralaniten.[4][9]

Table 2: Clinical Efficacy (Prostate-Specific Antigen [PSA] Response)

| Study Phase | Treatment Arm | Patient Population | PSA50 Response | PSA90 Response | Source |

| Phase 1 (n=16) | This compound + Enzalutamide | mCRPC | 88% | 69% | [11] |

| Phase 2 (Interim) | This compound + Enzalutamide | mCRPC (2nd Gen Naïve) | 88% | 64% | [8] |

| Phase 2 (Interim) | Enzalutamide Monotherapy | mCRPC (2nd Gen Naïve) | 87% | 73% | [8] |

The Phase 2 interim analysis did not show a clear efficacy benefit for the combination therapy over enzalutamide alone, leading to the trial's discontinuation.[8]

Key Experimental Protocols

Detailed methodologies for the preclinical characterization of this compound's mechanism of action are outlined below, synthesized from published conference materials.[7][11]

Target Engagement and Binding Assays

Objective: To confirm direct binding of this compound to the AR-NTD and demonstrate target engagement in a cellular context.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protein Expression: Express and purify the recombinant AR-NTD* fragment containing the Tau5 domain (residues A350-C448).

-

Saturation Transfer Difference (STD)-NMR: Acquire 1D ¹H NMR spectra of this compound in the presence and absence of the AR-NTD* protein. Irradiate the protein and observe the transfer of saturation to the ligand protons in close contact, confirming binding.

-

Carr-Purcell-Meiboom-Gill (T2-CPMG) NMR: Measure the T2 relaxation time of this compound in the presence of increasing concentrations of AR-NTD*. A decrease in T2 relaxation indicates binding to the larger protein molecule. Enzalutamide is used as a negative control.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Cell Culture: Culture prostate cancer cells (e.g., CWR-R1) expressing full-length AR or AR splice variants.

-

Compound Treatment: Treat cells with this compound or vehicle control.

-

Thermal Challenge: Heat cell lysates across a temperature gradient (e.g., 40°C to 60°C).

-

Protein Analysis: Separate soluble and aggregated protein fractions via centrifugation. Analyze the amount of soluble AR remaining at each temperature by Western blot. A shift in the melting curve indicates ligand binding and stabilization/destabilization of the target protein.

-

Transcriptional Activity and Genomic Analysis

Objective: To determine the effect of this compound on global AR-regulated gene expression and AR chromatin binding.

-

RNA-Sequencing (RNA-seq):

-

Cell Culture and Treatment: Culture LNCaP cells in steroid-depleted media, followed by treatment with synthetic androgen (R1881) in the presence of this compound, enzalutamide, combination, or vehicle.

-

RNA Extraction & Library Prep: Extract total RNA and prepare sequencing libraries using a standard kit (e.g., NEBNext Ultra II).

-

Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq 2500).

-

Data Analysis: Align reads to the human genome, quantify gene expression, and perform differential expression analysis to identify genes whose androgen-induced expression is inhibited by the treatments. Gene Set Enrichment Analysis (GSEA) is used to identify affected pathways.

-

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq):

-

Cell Culture and Crosslinking: Treat LNCaP cells as in the RNA-seq protocol. Crosslink protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the Androgen Receptor.

-

DNA Purification and Sequencing: Reverse crosslinks, purify the immunoprecipitated DNA, and prepare sequencing libraries.

-

Data Analysis: Align reads to the human genome and perform peak calling to identify AR binding sites. Analyze the number and intensity of AR peaks under different treatment conditions to determine if this compound prevents AR from binding to its target gene enhancers.

-

Conclusion and Future Outlook

This compound represents a pioneering effort in targeting the N-Terminal Domain of the Androgen Receptor, a novel approach to circumventing established mechanisms of resistance to prostate cancer therapies. Preclinical data robustly supported its unique mechanism of action, demonstrating direct binding to the AR-NTD and subsequent inhibition of AR-driven transcription, even in models expressing resistance-conferring AR splice variants.

However, the clinical translation of this mechanism proved challenging. The discontinuation of the Phase 2 combination trial underscores the complexity of AR signaling in mCRPC and the high bar for improving upon the current standard of care. While the combination of this compound with enzalutamide was well-tolerated, it did not produce a superior anti-tumor response as measured by PSA decline.[8][10] The development of this compound has been discontinued.[9] Despite this outcome, the exploration of the AR-NTD as a therapeutic target has provided valuable insights for the field and may pave the way for future drug development efforts aimed at this critical domain of the Androgen Receptor.

References

- 1. Phase 1/2 study of EPI-7386 in combination with enzalutamide (enz) compared with enz alone in subjects with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 2. essapharma.com [essapharma.com]

- 3. pcf.org [pcf.org]

- 4. auajournals.org [auajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. urotoday.com [urotoday.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. urotoday.com [urotoday.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Oral EPI-7386 in Patients with Castration-Resistant Prostate Cancer [clin.larvol.com]

- 11. filecache.investorroom.com [filecache.investorroom.com]

- 12. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stopping the cycle: combination therapy reduces growth of androgen-receptor positive breast and prostate cancers | Genome Sciences Centre [bcgsc.ca]

what is the chemical structure of Masofaniten

An In-depth Technical Guide to Masofaniten

Introduction

This compound (formerly known as EPI-7386) is a first-in-class, orally bioavailable, second-generation small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] It was developed by ESSA Pharma for the treatment of prostate cancer.[3] this compound's unique mechanism of action, which involves selectively binding to the NTD of the AR, was investigated as a potential therapy to overcome resistance mechanisms associated with other androgen receptor-targeted therapies.[4][5] The U.S. Food and Drug Administration (FDA) had granted Fast Track designation to this compound for the treatment of adult male patients with metastatic castration-resistant prostate cancer (mCRPC) resistant to standard-of-care treatment.[4][6][7] However, in November 2024, the Phase 2 clinical trial of this compound in combination with enzalutamide was terminated due to a low probability of achieving the primary endpoint.[6][8]

Chemical Structure and Properties

This compound is classified as an antineoplastic agent and belongs to the chemical classes of chlorobenzenes, ethers, nitriles, pyrimidines, and sulfonamides.[3]

| Property | Value |

| IUPAC Name | N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenoxy]methyl]pyrimidin-2-yl]methanesulfonamide[1][9] |

| Molecular Formula | C24H24Cl2N4O4S[1][10] |

| Molecular Weight | 535.4 g/mol [1] |

| CAS Number | 2416716-62-4[1][9] |

| Synonyms | EPI-7386, Androgen receptor-IN-2[1][2][9][10] |

| InChI Key | GVCZSODXLFBYSS-UHFFFAOYSA-N[9] |

Mechanism of Action

This compound functions as an androgen receptor antagonist by selectively binding to the N-terminal domain (NTD) of the androgen receptor.[2][4][10] This binding disrupts the AR signaling pathway, which is a primary driver of prostate cancer growth.[4] By targeting the NTD, this compound was designed to block AR transcription, irrespective of the resistance mechanisms that can develop in the ligand-binding domain, which is the target of many other antiandrogen therapies.[5][11][12] Preclinical studies suggested that the combination of this compound with enzalutamide could result in a more profound blockade of the AR pathway and greater antitumor activity than either agent alone.[11][12]

Preclinical Studies

Experimental Protocols

-

Androgen-Induced PSA-Luciferase Assay : This assay was utilized to measure the ability of this compound to inhibit androgen binding to the androgen receptor. The half-maximal inhibitory concentration (IC50) was determined from the results.[13]

-

Cell Proliferation Assays : The effect of this compound on cell growth was assessed in LNCaP and LNCaP95 prostate cancer cell lines. The IC50 values for cell proliferation inhibition were calculated.[13]

-

In Vivo Tumor Growth Inhibition : The in vivo efficacy of this compound was evaluated in NCG mice bearing LNCaP tumors. This compound was administered orally at a dose of 60 mg/kg, and its effect on tumor regression was observed.[13]

Quantitative Data

| Assay/Cell Line | IC50 |

| Androgen-induced PSA-Luciferase Assay | 535 nM[13] |

| LNCaP cell proliferation | 0.44 µM[13] |

| LNCaP95 cell proliferation | 3.78 µM[13] |

Clinical Development

This compound was evaluated in a Phase 1/2 clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC).[5]

Clinical Trial Design and Protocols

-

Phase 1 Study (NCT04421222) : This was a monotherapy study in patients with mCRPC whose tumors had progressed on standard-of-care therapies.[4][14]

-

Phase 1/2 Study (NCT05075577) : This multicenter, open-label, randomized trial evaluated this compound in combination with enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[4][11][12][14]

-

Phase 1 Dose Escalation : This part of the study examined escalating doses of this compound in combination with enzalutamide (120 mg or 160 mg once daily) to determine the recommended Phase 2 combination doses (RP2CDs).[11][12]

-

Phase 2 Dose Expansion : This was designed as a two-arm, 2:1 randomized trial. It planned to enroll approximately 120 patients to compare the antitumor activity of this compound (600 mg twice daily) plus enzalutamide (160 mg once daily) against enzalutamide (160 mg once daily) alone.[11][12][14] The primary endpoint was the proportion of patients achieving a prostate-specific antigen (PSA) reduction of 90% or more (PSA90).[6][8] Secondary endpoints included the proportion of patients achieving a PSA reduction of 50% or more (PSA50) and PSA response rates at 90 days.[6]

-

Clinical Efficacy Data

The following tables summarize the efficacy data from the Phase 1 dose escalation and the interim analysis of the Phase 2 trial.

Phase 1 Dose Escalation Efficacy (n=16 evaluable patients) [12][15][16]

| Endpoint | Result |

| PSA50 Response Rate | 88% (14 of 16) |

| PSA90 Response Rate | 88% (14 of 16) |

| PSA90 in < 90 days | 69% (11 of 16) |

| PSA < 0.2 ng/mL | 63% (10 of 16) |

Phase 2 Interim Analysis (n=52 patients) [6][7]

| Endpoint | This compound + Enzalutamide Arm | Enzalutamide Monotherapy Arm |

| PSA90 Response Rate | 64% | 73% |

| PSA50 Response Rate | 88% | 87% |

| PSA50 Response Rate at 90 days | 93% | 86% |

| PSA90 Response Rate at 90 days | 67% | 71% |

Safety and Tolerability

In the Phase 1 study, this compound as a monotherapy was well tolerated up to a dose of 1200 mg total daily (600 mg twice daily).[5] The most common grade 1 and 2 treatment-related adverse effects included nausea, fatigue, diarrhea, anemia, increased aspartate aminotransferase, and hot flush.[5]

In the combination study with enzalutamide, the regimen was also well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[4][11][12] Most adverse events were Grade 1 and 2, related to either AR inhibition or gastrointestinal irritation.[4][15] A Grade 3 rash was observed in one patient in the cohort receiving this compound 600 mg twice daily plus enzalutamide 160 mg once daily.[4][11][12]

Recent Developments and Future Outlook

In November 2024, ESSA Pharma announced the termination of the Phase 2 clinical trial (NCT05075577) of this compound.[6][8] The decision was based on a pre-specified interim futility analysis which indicated a low probability of the study meeting its primary endpoint.[6][7][8] The analysis showed that the PSA90 response rate in the combination arm was not superior to the enzalutamide monotherapy arm, which performed better than historical controls.[6][7] Following this decision, the company also planned to conclude its other remaining clinical studies involving this compound.[17][6] This development has halted the progression of this compound as a potential therapy for prostate cancer.

References

- 1. This compound | C24H24Cl2N4O4S | CID 146484310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound - ESSA Pharma - AdisInsight [adisinsight.springer.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. onclive.com [onclive.com]

- 6. urologytimes.com [urologytimes.com]

- 7. onclive.com [onclive.com]

- 8. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. abmole.com [abmole.com]

- 14. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]

- 15. urotoday.com [urotoday.com]

- 16. ESSA Pharma Presents Updated Phase 1/2 this compound (EPI-7386) Clinical Data at the 2024 ESMO Congress [prnewswire.com]

- 17. ESSA Pharma Ends Phase 2 Study of this compound and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]

EPI-7386 (Masofaniten): A Technical Guide to its Developmental History and Background

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPI-7386, now known as masofaniten, is a first-in-class, oral, small-molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR). Developed by ESSA Pharma Inc., it represents a novel therapeutic strategy for prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). Unlike current second-generation antiandrogens (e.g., enzalutamide, apalutamide) that target the AR's ligand-binding domain (LBD), EPI-7386 functions by disrupting the transcriptional activity of the AR through its NTD. This unique mechanism allows it to bypass common LBD-related resistance mechanisms, such as point mutations and the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD. Preclinical data has demonstrated its potency, metabolic stability, and ability to inhibit tumor growth in enzalutamide-resistant models. Clinically, EPI-7386 has been evaluated as both a monotherapy and in combination with LBD inhibitors, showing a favorable safety profile and promising anti-tumor activity.

Introduction: The Androgen Receptor and Therapeutic Resistance

Androgen receptor (AR) signaling is the primary driver of prostate cancer progression, even in the castration-resistant state.[1][2] The AR is a modular protein comprising several functional domains, principally the N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[3] For decades, therapeutic strategies have focused on androgen deprivation or targeting the LBD.

However, resistance to LBD-targeted therapies inevitably develops. Key mechanisms include:

-

LBD mutations: Alterations in the LBD that prevent drug binding while maintaining androgen sensitivity.[4]

-

AR gene amplification: Overexpression of the AR protein, which can render low levels of androgens sufficient for signaling.[4]

-

AR splice variants (AR-Vs): Production of truncated AR proteins that lack the LBD.[4] These variants, such as AR-V7, are constitutively active and do not require androgen binding for their function, making them completely resistant to LBD-targeted drugs.[3][4]

The emergence of these resistance mechanisms, particularly LBD-lacking splice variants, created a critical need for new therapeutic approaches that could inhibit AR signaling downstream of the LBD.

Developmental History and Rationale

EPI-7386 belongs to a class of compounds called "anitens," which are designed to specifically target the AR NTD.[3][5] It is a second-generation aniten, developed to improve upon the potency and metabolic stability of earlier compounds like EPI-002 and EPI-506.[4][5] The first-generation inhibitor, EPI-002, showed only minor PSA declines in mCRPC patients, highlighting the need for a more potent and stable molecule.[4]

EPI-7386 was engineered to exhibit higher potency, greater stability in human hepatocytes, and a favorable pharmacokinetic profile suitable for once-daily oral administration.[5][6] Preclinical studies demonstrated a 20-fold improvement in cellular potency compared to EPI-002.[4][6] The U.S. FDA granted Fast Track designation to EPI-7386 for the treatment of mCRPC resistant to standard-of-care therapy, underscoring its potential to address a significant unmet medical need.[7]

Mechanism of Action

EPI-7386 exerts its inhibitory effect by directly binding to the N-terminal domain of the AR.[8] Specifically, two-dimensional Nuclear Magnetic Resonance (2D NMR) studies have shown that EPI-7386 interacts with amino acid residues, including two tryptophan residues (W397 and W433), within the Transcription Activation Unit 5 (Tau-5) region of the NTD.[1][3] The Tau-5 region is critical for the transcriptional activity of the AR, as it mediates essential protein-protein interactions with the transcriptional machinery.[3]

By binding to this site, EPI-7386 disrupts these interactions, effectively blocking the ability of both full-length AR and truncated AR splice variants to initiate gene transcription.[3][9] This leads to several downstream effects:

-

Inhibition of AR-mediated gene expression: EPI-7386 suppresses the AR-regulated transcriptome, including in cellular models driven exclusively by AR-V7.[1][10]

-

Displacement of AR from DNA: Chromatin immunoprecipitation sequencing (ChIP-seq) has shown that EPI-7386 displaces androgen-induced AR binding from the genome.[1]

-

Synergy with LBD inhibitors: When combined with LBD inhibitors like enzalutamide, EPI-7386 leads to a broader, deeper, and more complete abrogation of AR binding to DNA and inhibition of AR-regulated gene expression.[1][9]

This mechanism is fundamentally different from LBD inhibitors, which cannot affect the activity of AR splice variants that lack the LBD.

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.

Preclinical Development

EPI-7386 has undergone comprehensive preclinical characterization, demonstrating favorable pharmacologic and metabolic properties.

In Vitro Activity

Studies in various prostate cancer cell lines have confirmed the on-target activity of EPI-7386. It has shown potent inhibition of AR-driven activity in models expressing full-length AR, as well as in models resistant to enzalutamide and those driven by AR-V7.[4][10] In vitro, EPI-7386 displays IC50 potency comparable to the 'lutamide' class of antiandrogens in standard AR inhibition assays.[11]

Preclinical Pharmacokinetics & Metabolism

Pharmacokinetic (PK) studies in multiple animal species indicated that EPI-7386 has properties suitable for clinical development, including high exposure and a long half-life.[5][11] It is metabolically stable in vitro across mouse, rat, dog, monkey, and human hepatocytes.[5]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for EPI-7386

| Species | Terminal Half-Life (t½) | Oral Bioavailability (%) | Predicted Human Clearance (mL/min/kg) |

|---|---|---|---|

| Mouse | ~5.8 hours[5] | 33–112%[5] | 0.16–0.39[5] |

| Rat | ~4.9 hours[5] | >100%[5] | 0.16–0.39[5] |

| Dog | ~13.4 hours[5] | >100%[5] | 0.16–0.39[5] |

| Human (in vitro) | >360 min (hepatocytes)[5] | - | 0.16–0.39 (predicted)[5] |

Data sourced from abstracts presented at scientific meetings.[5]

In Vivo Xenograft Models

In animal models, EPI-7386 has demonstrated significant anti-tumor activity. It induced tumor regressions in several CRPC xenografts, including models resistant to enzalutamide.[4][6] Notably, in an enzalutamide-resistant VCaP xenograft model, EPI-7386 showed superior anti-tumor activity compared to enzalutamide, both as a single agent and in combination.[11] The combination of EPI-7386 with enzalutamide resulted in a more robust and homogeneous anti-tumor response, providing a strong rationale for clinical combination studies.[4][11]

Clinical Development

The clinical development of EPI-7386 has progressed through Phase 1 and 2 trials, evaluating its safety, pharmacokinetics, and efficacy in patients with advanced prostate cancer.

Caption: Clinical development workflow for EPI-7386 (this compound).

Phase 1 Monotherapy (NCT04421222)

The first-in-human Phase 1 study of EPI-7386 began in 2020.[7][12] The dose-escalation part (Phase 1a) evaluated the safety and tolerability of EPI-7386 as a single agent in heavily pretreated mCRPC patients who had progressed on standard-of-care therapies.[7][13]

-

Safety: EPI-7386 was found to be safe and well-tolerated, with most related adverse events being Grade 1 or 2, consistent with those seen with second-generation antiandrogens (e.g., fatigue).[14] No dose-limiting toxicities (DLTs) were observed up to a dose of 1200 mg daily (600 mg BID).[14]

-

Pharmacokinetics: The trial confirmed preclinical projections, showing that EPI-7386 is well-absorbed and has a long half-life of at least 24 hours in patients.[7] Doses above 400 mg QD achieved exposures at or above levels associated with anti-tumor activity in animal models.[14]

-

Efficacy: Preliminary signals of anti-tumor activity were observed. In the initial 200 mg cohort, one of three patients who completed 12 weeks of therapy experienced a PSA decline of over 50%.[7]

Phase 1/2 Combination Therapy (NCT05075577)

Based on strong preclinical rationale, a Phase 1/2 trial was initiated to evaluate EPI-7386 in combination with enzalutamide for mCRPC patients naive to second-generation antiandrogens.[2][9]

-

Pharmacokinetics (Drug-Drug Interaction): As expected, enzalutamide, a known CYP3A4 inducer, significantly reduced EPI-7386 exposure (by 60-80%).[2][9] However, this was mitigated by increasing the EPI-7386 dose and switching to twice-daily (BID) dosing, which maintained clinically relevant drug levels.[8] EPI-7386 had a minimal impact on enzalutamide exposure, allowing for the use of the full 160 mg dose of enzalutamide.[2][8]

-

Safety: The combination was well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[2][9]

-

Efficacy: The combination has shown promising and durable anti-tumor activity.[15]

Table 2: Preliminary Efficacy of EPI-7386 + Enzalutamide in mCRPC (Phase 1)

| Efficacy Endpoint | Patient Response Rate (%) |

|---|---|

| PSA50 (≥50% decline in PSA) | 88%[15] |

| PSA90 (≥90% decline in PSA) | 88%[15] |

| PSA < 0.2 ng/mL | 63%[15] |

Data as of September 2024 from 16 patients across all dosing cohorts. Median time to PSA progression and radiographic progression-free survival had not yet been reached after 15.2 months of follow-up.[15]

Based on these results, the recommended Phase 2 doses (RP2CDs) were established as this compound 600 mg BID in combination with enzalutamide 160 mg QD.[15] The study has advanced to a randomized Phase 2 portion comparing the combination to enzalutamide alone.[16] EPI-7386 is also being evaluated in combination with apalutamide or abiraterone acetate plus prednisone.[17]

Detailed Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used in the preclinical characterization of EPI-7386.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm direct target engagement of a drug with its protein target in a cellular environment. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP for full-length AR, or engineered lines expressing only AR-V7) are cultured to ~80-90% confluency. Cells are treated with either EPI-7386 at various concentrations or a vehicle control (e.g., DMSO) and incubated for 1-4 hours at 37°C to allow for cell penetration and target binding.[9]

-

Heat Challenge: The cell suspensions are aliquoted into PCR tubes or plates and subjected to a temperature gradient (e.g., 40°C to 70°C) for a short duration (typically 3 minutes) using a thermal cycler, followed by a cooling step.[9][18]

-

Protein Extraction: Cells are lysed via freeze-thaw cycles or lysis buffer. The lysate is then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

-

Detection: The supernatant containing the soluble, non-denatured protein is collected. The amount of soluble AR remaining at each temperature is quantified by Western blot or other immunoassays like AlphaScreen®.[8][19] A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and thus, direct binding.[8]

2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to provide atomic-level detail on the binding interaction between a small molecule and its protein target.

-

Protein Preparation: A purified, isotopically labeled (e.g., ¹³C or ¹⁵N) fragment of the AR-NTD containing the Tau-5 region is prepared.

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are employed. In these experiments, the protein is irradiated, and the saturation is transferred to a tightly bound ligand. The specific protons on EPI-7386 that are in close proximity to the AR-NTD can be identified, mapping the binding interface.[11]

-

Protein-Observed NMR: A 2D ¹H-¹⁵N HSQC spectrum of the labeled AR-NTD is acquired in the absence and presence of EPI-7386. When EPI-7386 binds, it alters the chemical environment of the amino acid residues at the binding site. This causes "chemical shift perturbations" in the spectrum, allowing for the identification of the specific residues (e.g., W397, W433) involved in the interaction.[3][11]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide DNA binding sites of a transcription factor like the androgen receptor.

-

Cell Treatment and Crosslinking: Prostate cancer cells (e.g., LNCaP) are treated with androgens (e.g., DHT), EPI-7386, enzalutamide, a combination, or vehicle. The cells are then treated with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.[16]

-

Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes from the cell lysate. A control immunoprecipitation with a non-specific antibody (e.g., IgG) is also performed.

-

DNA Purification and Sequencing: The crosslinks are reversed, and the DNA is purified from the immunoprecipitated complexes. This DNA is then prepared into a library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. "Peaks" are identified where there is a significant enrichment of reads in the AR-antibody sample compared to the control, indicating an AR binding site.[4] By comparing the AR cistrome (the complete set of binding sites) between different treatment conditions, the effect of EPI-7386 on AR's genomic occupancy can be determined.[1]

Enzalutamide-Resistant Xenograft Models

In vivo models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a physiological context.

-

Cell Line Implantation: Immunocompromised mice (e.g., castrated male BALB/c nude mice) are subcutaneously implanted with human prostate cancer cells, such as VCaP or 22Rv1, which are known to develop resistance to enzalutamide.[5][11]

-

Tumor Growth and Treatment: Tumors are allowed to grow to a specified size. The mice are then randomized into different treatment groups: vehicle control, enzalutamide, EPI-7386, and the combination of EPI-7386 and enzalutamide. Drugs are typically administered daily via oral gavage.[5]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse body weight is also monitored as a measure of general toxicity. At the end of the study, tumors are excised and weighed.[5]

-

Data Analysis: The change in tumor volume over time is plotted for each group. Statistical analyses are performed to determine if the drug treatments significantly inhibit tumor growth compared to the control group and if the combination is superior to the single agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Article | Netherlands Cancer Institute [nki.nl]

- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. focusononcology.com [focusononcology.com]

- 7. academic.oup.com [academic.oup.com]

- 8. urotoday.com [urotoday.com]

- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cienciavida.org [cienciavida.org]

- 11. filecache.investorroom.com [filecache.investorroom.com]

- 12. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1/2 study of EPI-7386 in combination with enzalutamide (enz) compared with enz alone in subjects with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 16. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]

- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Masofaniten: A Second-Generation Androgen Receptor N-Terminal Domain Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Masofaniten (formerly EPI-7386) is an orally bioavailable, second-generation small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Developed to overcome resistance mechanisms associated with conventional androgen deprivation therapies that target the AR ligand-binding domain (LBD), this compound offered a novel mechanism of action by disrupting AR signaling at a different site.[3][4] Despite promising preclinical data and early clinical activity, the development of this compound was halted in late 2024 following a futility analysis of a Phase 2 clinical trial, which indicated a low probability of meeting its primary endpoint.[5][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for Targeting the AR N-Terminal Domain

The androgen receptor is a critical driver of prostate cancer growth and progression.[1] Standard-of-care treatments for advanced prostate cancer, such as enzalutamide, target the ligand-binding domain of the AR, either by inhibiting androgen synthesis or by blocking androgen binding.[7] However, resistance to these therapies inevitably develops through various mechanisms, including mutations in the AR LBD and the expression of AR splice variants (AR-Vs) that lack the LBD and are constitutively active.[1]

The N-terminal domain of the AR is essential for the receptor's transcriptional activity and is present in both full-length AR and AR-Vs.[1] This makes the AR NTD an attractive therapeutic target to overcome resistance to LBD-targeted therapies.[4] this compound was developed as a second-generation NTD inhibitor with improved potency and metabolic stability compared to first-generation compounds like ralaniten (EPI-002).[3][7] Ralaniten's development was discontinued due to modest and transient clinical activity, highlighting the need for more potent successors.[7]

Mechanism of Action

This compound selectively binds to the N-terminal domain of the androgen receptor, a region not targeted by other approved therapies.[3][8] This binding event disrupts the transcriptional activity of the AR, thereby inhibiting the signaling pathway that drives the growth of prostate cancer cells.[2] A key advantage of this mechanism is its ability to inhibit the activity of both full-length AR and constitutively active AR splice variants, which are a common cause of resistance to LBD-targeting drugs.[4] Preclinical data suggested that the combination of this compound with an LBD inhibitor like enzalutamide could result in a more profound blockade of the AR pathway and greater anti-tumor activity.[9]

Figure 1: this compound's Mechanism of Action

Preclinical Data

This compound demonstrated significant improvements in potency and metabolic stability over first-generation AR NTD inhibitors.

In Vitro Potency

In cellular assays, this compound and other second-generation "Anitens" showed a 10- to 20-fold improvement in inhibiting AR-driven activity compared to the first-generation compound EPI-002.[3] The inhibitory activity was shown to be AR-dependent, with significantly lower potency in AR-independent prostate cancer cell lines.[3]

| Compound | Target | Assay | IC50 | Cell Line | Citation |

| This compound (as a next-gen Aniten) | AR-driven cellular activity | Proliferation Assay | ~1 µM | LNCaP (AR-dependent) | [3] |

| This compound (as a next-gen Aniten) | AR-driven cellular activity | Proliferation Assay | >10 µM | PC-3 (AR-independent) | [3] |

| EPI-002 (First-generation) | AR-driven cellular activity | Proliferation Assay | ~10 µM | Not specified | [3] |

Table 1: In Vitro Potency of this compound and a First-Generation AR NTD Inhibitor

In Vivo Models

While specific tumor growth inhibition data for this compound from xenograft models is not detailed in the available literature, it is stated that next-generation Anitens, the class of molecules to which this compound belongs, are potent against anti-androgen resistant prostate cancers in preclinical models.[3] For another novel AR NTD inhibitor, significant tumor growth inhibition was observed in a 22RV1 xenograft model, which is known to express AR splice variants and is resistant to standard AR-targeted therapies.[10]

Clinical Development and Discontinuation

This compound advanced into clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for adult male patients with mCRPC resistant to standard-of-care treatment.[11]

Phase 1 Studies

A Phase 1 monotherapy study (NCT04421222) evaluated the safety and tolerability of this compound in patients with mCRPC who had progressed on standard therapies.[8][11] this compound was found to be well-tolerated up to a dose of 1200 mg per day (600 mg twice daily).[4] The most common treatment-related adverse events were generally low-grade and included fatigue, nausea, and diarrhea.[4]

A Phase 1 dose-escalation study (part of NCT05075577) assessed this compound in combination with enzalutamide in mCRPC patients naive to second-generation antiandrogens.[8] The combination was well-tolerated, and the recommended Phase 2 dose was determined to be 600 mg of this compound twice daily with 160 mg of enzalutamide once daily.[8][11] Early results from the 16 evaluable patients in the Phase 1 portion showed promising PSA responses.[8][12]

| PSA Response | Percentage of Patients (n=16) |

| PSA50 (≥50% decline) | 88% |

| PSA90 (≥90% decline) | 88% |

| PSA <0.2 ng/mL | 63% |

Table 2: PSA Responses in the Phase 1 Combination Study of this compound and Enzalutamide[12]

Phase 2 Trial and Termination

The Phase 2 portion of the NCT05075577 trial was a randomized, open-label study comparing this compound plus enzalutamide to enzalutamide alone.[13] The primary endpoint was the proportion of patients achieving a PSA90 response.[5] In late 2024, ESSA Pharma announced the termination of the Phase 2 study.[5][10] The decision was based on a pre-specified futility analysis of data from 52 patients, which concluded that the trial was unlikely to meet its primary endpoint.[5][13] The analysis revealed that the PSA90 response rate in the enzalutamide monotherapy arm was higher than historically expected and comparable to the combination arm.[13][14]

| Treatment Arm | PSA90 Response Rate | PSA50 Response Rate |

| This compound + Enzalutamide | 64% | 88% |

| Enzalutamide Monotherapy | 73% | 87% |

Table 3: Interim Efficacy Results from the Terminated Phase 2 Trial[14]

Despite the disappointing efficacy results, the combination of this compound and enzalutamide was well-tolerated, with no new safety signals emerging.[14] Following this decision, all other clinical trials involving this compound were also discontinued.[13]

Experimental Protocols

Detailed, proprietary protocols for this compound are not publicly available. However, based on standard methodologies for evaluating AR inhibitors, the following represents a likely approach.

In Vitro Cell Viability Assay

Figure 2: Cell Viability Assay Workflow

Methodology:

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP for AR-dependent and PC-3 for AR-independent assessment) are cultured in appropriate media.[15]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.[15]

-

Treatment: After allowing cells to adhere, they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 72 hours to allow for the compound's effect on cell proliferation.[15]

-

Viability Assessment: A cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or MTT is added to each well.[15][16]

-

Data Acquisition: The luminescence or absorbance is measured using a microplate reader.

-

Analysis: Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study

Methodology:

-

Animal Model: Immunocompromised mice (e.g., male nude or SCID mice) are used.[9][17]

-

Tumor Implantation: Human prostate cancer cells (e.g., 22Rv1, which expresses AR-Vs) are implanted subcutaneously.[10]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Animals are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated.[17]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Conclusion

This compound represented a rational and innovative approach to overcoming resistance in prostate cancer by targeting the N-terminal domain of the androgen receptor. As a second-generation inhibitor, it demonstrated improved preclinical potency over its predecessors. While early clinical data in combination with enzalutamide were promising, the ultimate failure to demonstrate a significant clinical benefit over enzalutamide alone in a randomized Phase 2 trial led to the discontinuation of its development. The story of this compound underscores the challenges of translating preclinical promise into clinical success and highlights the high bar for improving upon existing effective therapies in mCRPC. The data and methodologies from the this compound program, however, provide valuable insights for the continued development of novel therapies for prostate cancer.

References

- 1. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. onclive.com [onclive.com]

- 5. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essa terminates an N-terminal journey | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. urologytimes.com [urologytimes.com]

- 14. onclive.com [onclive.com]

- 15. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Masofaniten for Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable small molecule designed to treat prostate cancer by targeting the N-terminal domain (NTD) of the androgen receptor (AR). The AR signaling pathway is a critical driver of prostate cancer growth and progression, even in castration-resistant states.[1][2] Conventional anti-androgen therapies, such as enzalutamide, apalutamide, and darolutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR. However, resistance to these agents frequently develops through mechanisms such as AR gene amplification, LBD mutations, or the expression of constitutively active AR splice variants (AR-SVs) that lack the LBD, like AR-V7.[1][3]

This compound presents a novel mechanism of action by binding to the NTD, a region essential for the receptor's transcriptional activity.[4][5] This allows it to inhibit AR signaling irrespective of LBD-related resistance mechanisms, offering a potential new line of therapy for patients who have progressed on standard-of-care treatments.[1][3][5] This document provides a comprehensive summary of the core preclinical data that established the scientific rationale for this compound's clinical development.

Mechanism of Action

This compound directly binds to the "Tau-5" region of the AR NTD, a key area for transcriptional activation.[2] This interaction disrupts the function of both full-length AR and truncated AR-SVs that drive resistance.

-

Target Engagement : Direct binding and target engagement with the AR NTD have been confirmed through multiple orthogonal methods, including two-dimensional Nuclear Magnetic Resonance (2D NMR) and Cellular Thermal Shift Assays (CETSA).[2][5] CETSA experiments demonstrated that this compound induces a thermal shift in both full-length AR and the AR-V7 splice variant, confirming physical interaction.[6]

-

Transcriptional Inhibition : By binding the NTD, this compound prevents the AR from binding to genomic DNA at target gene loci (e.g., KLK3, the gene for PSA).[6][7] Chromatin immunoprecipitation (ChIP-seq) analysis revealed that this compound displaces androgen-induced AR from the genome.[2] This leads to the suppression of AR-regulated gene expression.[6]

-

Overcoming Resistance : Because it does not target the LBD, this compound's activity is maintained in cellular models driven by AR splice variants (e.g., AR-V7, AR-V567es), which are a common mechanism of resistance to LBD-targeting drugs like enzalutamide.[1][5][6]

Quantitative Data Presentation

The preclinical efficacy and pharmacokinetic profile of this compound have been characterized in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / Model | Result | Citation(s) |

| IC₅₀ (AR Activity) | LNCaP (Reporter Assay) | 421 nM | [8] |

| Potency vs. Gen 1 | AR-driven cellular models | ~20-fold improvement vs. EPI-002 | [1] |

| Activity vs. Enzalutamide | AR-V7 driven cell lines (LNCaP95, 22Rv1) | Superior inhibition of AR-regulated genes | [6] |

| Activity vs. Enzalutamide | Enzalutamide-resistant models | Maintained antitumor activity | [9][10] |

| Combination Effect | LNCaP and VCaP cells | Broader and deeper inhibition of AR transcription with enzalutamide | [6][7] |

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | Species | Result | Citation(s) |

| Metabolic Stability | Mouse, Rat, Dog, Monkey, Human (Hepatocytes) | High (In vitro t₁/₂ > 360 min) | [4][11] |

| Terminal Half-Life (t₁/₂) | Mouse | ~5.8 hours | [4][11] |

| Rat | ~4.9 hours | [4][11] | |

| Dog | ~13.4 hours | [4][11] | |

| Oral Bioavailability | Mouse | 33 - 112% | [4][11] |

| Rat & Dog | > 100% | [4][11] |

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Treatment | Outcome | Citation(s) |

| LNCaP (Enzalutamide-Sensitive) | This compound Monotherapy | Antitumor activity similar to enzalutamide | [9][10] |

| VCaP (Enzalutamide-Resistant) | This compound Monotherapy | Superior antitumor activity compared to enzalutamide | [9][10] |

| VCaP (Enzalutamide-Resistant) | This compound + Enzalutamide | Deeper and more consistent antitumor responses than either agent alone | [1][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

AR Transcriptional Activity (Reporter Assay)

-

Objective : To quantify the inhibition of AR-driven gene expression.

-

Cell Line : LNCaP cells, which express endogenous full-length AR, are typically used.

-

Method :

-

Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter).

-

Transfected cells are cultured in androgen-depleted media before being treated with a range of concentrations of this compound, a positive control (e.g., enzalutamide), and a vehicle control.

-

The AR pathway is stimulated with a synthetic androgen (e.g., R1881 or dihydrotestosterone).

-

After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data are normalized to vehicle control, and IC₅₀ values are calculated from the dose-response curve.

-

Cell Viability / Proliferation Assays

-

Objective : To determine the effect of this compound on the growth of prostate cancer cells.

-

Cell Lines : A panel of prostate cancer cell lines is used, including androgen-sensitive (LNCaP), castration-resistant (C4-2), and AR-V7 expressing lines (22Rv1, LNCaP95).

-

Method :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of this compound or control compounds for a period of 3 to 6 days.

-

Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.

-

Absorbance or luminescence is read using a plate reader.

-

Results are expressed as a percentage of the vehicle-treated control to determine the concentration that inhibits growth by 50% (GI₅₀).

-

In Vivo Xenograft Studies

-

Objective : To evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model : Immunocompromised male mice (e.g., SCID or nude mice) are used.

-

Method :

-

Tumor Implantation : Prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Dosing : Mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide, combination). This compound is administered orally, typically once daily.

-

Monitoring : Tumor volume (measured with calipers) and body weight are recorded 2-3 times per week.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups.

-

Summary and Conclusion

The preclinical data for this compound strongly supported its development as a novel therapeutic for prostate cancer. Its unique mechanism of targeting the AR NTD was shown to overcome key resistance pathways associated with current LBD-targeted therapies. In vitro studies demonstrated potent and selective on-target activity, particularly in models of enzalutamide resistance.[1][9][10] Furthermore, in vivo xenograft studies confirmed its antitumor efficacy, both as a single agent and in combination with enzalutamide, in resistant prostate cancer models.[9][10] The compound also exhibited a favorable pharmacokinetic profile in multiple animal species, suggesting its suitability for clinical investigation.[4][11]

This robust preclinical package provided the foundation for advancing this compound into Phase 1 and 2 clinical trials. While the Phase 2 combination trial with enzalutamide was ultimately terminated due to a futility analysis where the combination did not show a clear benefit over a better-than-expected enzalutamide monotherapy arm, the preclinical data remains a valuable case study in targeting the AR NTD.[12] These findings underscore the scientific validity of the NTD as a therapeutic target and may inform the development of future generations of AR inhibitors.

References

- 1. pcf.org [pcf.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. onclive.com [onclive.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ESSA Pharma Announces the Presentation of Preclinical Data Characterizing the Mechanism of Action of EPI-7386 [prnewswire.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ESSA Pharma Presents Preclinical Data Supporting the Therapeutic Potential of EPI-7386 at the 2021 American Association of Cancer Research (AACR) Annual Meeting [newswire.ca]

- 8. onclive.com [onclive.com]

- 9. Preclinical Data Highlighting Therapeutic Potential of EPI-7386 Presented at 2019 American Urological Association Annual Meeting [prnewswire.com]

- 10. Preclinical Data Highlighting Therapeutic Potential of EPI-7386 Presented at 2019 American Urological Association Annual Meeting - BioSpace [biospace.com]

- 11. researchgate.net [researchgate.net]

- 12. ESSA Pharma Announces Termination of Phase 2 Study Evaluating this compound Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]

The Discovery and Development of Masofaniten (EPI-7386): A Novel Androgen Receptor N-Terminal Domain Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Masofaniten (formerly EPI-7386) is a first-in-class, orally bioavailable, small molecule inhibitor that represents a novel approach to the treatment of prostate cancer.[1][2] Developed by ESSA Pharma Inc., this compound is an "aniten" compound designed to target the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer progression.[2][3] This mechanism of action is distinct from currently approved androgen receptor pathway inhibitors (ARPIs), such as enzalutamide, which target the ligand-binding domain (LBD) of the AR.[4] By binding to the NTD, this compound has the potential to overcome common resistance mechanisms to LBD-targeted therapies, including AR splice variants that lack the LBD.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Synthesis

The discovery of this compound stems from a research program focused on identifying compounds that could inhibit the transcriptional activity of the AR by targeting the NTD.[6] The development of inhibitors targeting the AR-NTD was pursued to address the emergence of resistance to second-generation anti-androgens like enzalutamide.[7] While the specific chemical synthesis of this compound (EPI-7386) is not publicly disclosed, it is a second-generation aniten developed to have improved potency and metabolic stability compared to its predecessors.[6] Preclinical studies have shown that this compound exhibits high potency and on-target specificity.

Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound's unique mechanism of action lies in its ability to bind to the N-terminal domain of the androgen receptor.[1][2] Specifically, it interacts with the transcription activation unit 5 (Tau-5) region of the AR NTD.[8][9] This binding disrupts the protein-protein interactions necessary for AR-mediated gene transcription.[8][9] Unlike LBD inhibitors, this compound's activity is not affected by mutations in the LBD or by the presence of AR splice variants, such as AR-V7, that lack the LBD and are constitutively active.[6][8]

Preclinical studies have demonstrated that the combination of this compound with an LBD inhibitor like enzalutamide results in a more profound and broader blockade of the AR signaling pathway, leading to greater antitumor activity compared to either agent alone.[4][5]

Androgen Receptor Signaling Pathway and Inhibition by this compound

Caption: Androgen Receptor signaling pathway and points of inhibition.

Preclinical Studies

A comprehensive preclinical characterization of this compound has demonstrated its on-target activity and potent inhibition of AR signaling.[8][9]

Key Preclinical Findings

| Parameter | Finding | Reference |

| Target Engagement | Confirmed binding to the AR NTD, specifically the Tau-5 region, using Cellular Thermal Shift Assay (CETSA) and 2D Nuclear Magnetic Resonance (NMR).[8][9] | [8][9] |

| Potency | Strongly impaired the transcriptional activity of both full-length AR and LBD-truncated AR variants (AR-V567es and AR-V7).[8] | [8] |

| Transcriptome Analysis | Suppressed the AR-regulated transcriptome. The combination with enzalutamide resulted in a broader and deeper inhibition of AR-regulated gene expression.[8] | [8] |

| Genomic Occupancy | Displaced genome-wide androgen-induced AR binding. The combination with enzalutamide completely abrogated AR binding.[8] | [8] |

Clinical Development

This compound has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with enzalutamide, for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][10]

Clinical Trial Workflow

Caption: Clinical trial workflow for this compound (EPI-7386).

Phase 1 Monotherapy Study (NCT04421222)

The primary objectives of this study were to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent in patients with mCRPC who have progressed on standard-of-care therapies.[3][11]

Phase 1/2 Combination Study with Enzalutamide (NCT05075577)

This study evaluated this compound in combination with enzalutamide in patients with mCRPC who were naïve to second-generation antiandrogens.[10][12]

Phase 1 Dose Escalation: The primary endpoints were to evaluate the safety and pharmacokinetics of the combination and to establish the recommended Phase 2 combination dose (RP2CD).[4][5] The RP2CD was determined to be this compound 600 mg twice daily (BID) in combination with enzalutamide 160 mg once daily (QD).[1][2]

Phase 2 Randomized Study: This was a two-arm, open-label trial comparing the efficacy of this compound plus enzalutamide to enzalutamide alone.[10][12]

Clinical Efficacy

Across the dose escalation cohorts of the combination study, promising anti-tumor activity was observed.[2][13]

| Efficacy Endpoint | Result (Evaluable Patients, n=16) | Reference |

| PSA90 (≥90% decline in PSA) | 88% | [4] |

| PSA50 (≥50% decline in PSA) | 88% | [4] |

| PSA < 0.2 ng/mL | 63% | [4] |

Safety and Tolerability

The combination of this compound and enzalutamide was generally well-tolerated, with a safety profile consistent with enzalutamide monotherapy.[4][13] The most common treatment-related adverse events (TRAEs) were fatigue, hypertriglyceridemia, hypercholesterolemia, and diarrhea.[4] A Grade 3 rash was observed in one patient in the cohort receiving this compound 600 mg BID plus enzalutamide 160 mg QD.[2][4]

Pharmacokinetics

Pharmacokinetic analyses revealed that this compound did not affect the exposure of enzalutamide.[4] Conversely, enzalutamide, a known CYP3A4 inducer, reduced the exposure of this compound.[4] However, twice-daily dosing of this compound mitigated this effect and maintained clinically relevant drug levels.[2][4]

Recent Developments and Future Directions

In November 2024, ESSA Pharma announced the termination of the Phase 2 study of this compound in combination with enzalutamide.[14] The decision was based on a futility analysis which indicated that the combination was unlikely to meet the primary endpoint of the study, as the single-agent enzalutamide control arm performed better than historical controls and similarly to the combination arm.[14] Other clinical trials involving this compound were also discontinued.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound with the androgen receptor.

-

Methodology: A cell line expressing only the AR-V567es splice variant was used. Cells were treated with either this compound or enzalutamide. Following treatment, cells were heated to various temperatures, lysed, and the soluble fraction was analyzed by Western blot for the presence of AR-V567es. A shift in the melting curve indicates ligand binding.[8][9]

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the binding site of this compound on the AR NTD.

-

Methodology: 2D NMR spectroscopy was performed on a construct of the AR NTD in the presence and absence of this compound. Chemical shift perturbations of specific amino acid residues were monitored to map the interaction site.[8][9]

Gene Expression Analysis (qPCR, NanoString, RNA sequencing)

-

Objective: To evaluate the effect of this compound on the AR transcriptome.

-

Methodology: Prostate cancer cell lines were treated with this compound, enzalutamide, or the combination. RNA was extracted, and gene expression was quantified using quantitative real-time PCR (qPCR), NanoString nCounter analysis, or RNA sequencing to assess the expression of AR-regulated genes.[5][8]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To determine the effect of this compound on the genomic occupancy of the androgen receptor.

-

Methodology: Prostate cancer cells were treated with vehicle, androgen, this compound, enzalutamide, or the combination. Chromatin was cross-linked, sheared, and immunoprecipitated with an anti-AR antibody. The associated DNA was then sequenced to identify AR binding sites across the genome.[5][8]

Conclusion

This compound (EPI-7386) is a pioneering investigational drug that validates the N-terminal domain of the androgen receptor as a therapeutic target in prostate cancer. Its novel mechanism of action offered the potential to overcome resistance to existing LBD-targeted therapies. While the recent termination of its clinical trials is a setback, the extensive preclinical and clinical data generated provide valuable insights for the future development of AR-NTD inhibitors and other novel therapies for prostate cancer. The journey of this compound underscores the complexities of drug development and the importance of rigorous clinical evaluation.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. ESSA Pharma Presents Updated Phase 1/2 this compound (EPI-7386) Clinical Data at the 2024 ESMO Congress [prnewswire.com]

- 3. Clinical Trial: NCT04421222 - My Cancer Genome [mycancergenome.org]

- 4. urotoday.com [urotoday.com]

- 5. urotoday.com [urotoday.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. filecache.investorroom.com [filecache.investorroom.com]

- 10. ESSA Pharma Announces Initiation of Phase 2 Study Evaluating this compound (EPI-7386) in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. ESSA Pharma Updates Phase 1/2 this compound (EPI-7386) Data at 2024 ESMO Congress [synapse.patsnap.com]

- 14. ESSA Pharma halts Phase II study in prostate cancer treatment [clinicaltrialsarena.com]

Masofaniten's Binding Affinity to the Androgen Receptor NTD: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masofaniten (formerly EPI-7386) is a second-generation, orally bioavailable small molecule inhibitor that represents a novel class of antiandrogens known as "anitens".[1][2] Unlike current standard-of-care therapies that target the ligand-binding domain (LBD) of the androgen receptor (AR), this compound uniquely binds to the N-terminal domain (NTD).[3] This distinct mechanism of action allows it to inhibit AR signaling, including that of constitutively active AR splice variants that lack the LBD and are a common cause of resistance to conventional antiandrogen therapies.[4][5] Preclinical studies have demonstrated this compound's ability to engage the AR NTD, inhibit AR transcriptional activity, and suppress the growth of prostate cancer cells. While specific quantitative binding affinity data such as a dissociation constant (Kd) are not publicly available, various advanced biophysical and cellular assays have confirmed direct target engagement. This document provides a comprehensive overview of the available data on this compound's binding to the AR NTD, the experimental methodologies used for its characterization, and its impact on AR signaling.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note that these values represent the functional consequences of AR NTD binding rather than a direct measure of binding affinity.

| Assay Description | Cell Line | IC50 Value | Reference |

| Androgen-induced PSA-Luciferase activity | Not specified | 535 nM | [6] |

| Cell proliferation inhibition | LNCaP | 0.44 µM | [6] |

| Cell proliferation inhibition | LNCaP95 | 3.78 µM | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain. However, the principles of the key methodologies employed have been described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a key technique used to identify the binding site of this compound on the AR NTD and to confirm direct interaction.[7]

-

2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR: This method was used to monitor chemical shift perturbations in the AR-NTD upon binding of this compound. By using 13C isotope-labeled AR-NTD, changes in the chemical environment of specific amino acid residues could be detected. The results showed consistent chemical shift perturbations for two tryptophan residues, W397 and W433, located within the Transactivation Unit 5 (Tau5) region of the AR-NTD, pinpointing this as the binding site.[7]

-

Saturation Transfer Difference (STD)-NMR: This ligand-observed NMR technique was used to confirm the direct binding of this compound to the AR-NTD. In STD-NMR, the protein is selectively saturated, and this saturation is transferred to any bound small molecule. The observation of a clear STD signal for this compound only in the presence of the AR-NTD confirmed their direct interaction.[7]

-

T2-CPMG (Carr-Purcell-Meiboom-Gill) NMR: This is another ligand-observed NMR method that measures the transverse relaxation time (T2) of the small molecule. When a small molecule binds to a large protein, its apparent molecular size increases, leading to a shorter T2 relaxation time. An increase in the T2 relaxation of this compound was observed in a concentration-dependent manner with the AR-NTD, further confirming binding.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[8][9][10][11][12] The principle is that ligand binding can stabilize a target protein against thermal denaturation.

-

Methodology: In this assay, cells are treated with the compound of interest (this compound) and then subjected to a heat shock. The cells are subsequently lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of soluble target protein remaining is then quantified, typically by Western blotting.

-

Application to this compound: CETSA was used to confirm the engagement of this compound with both full-length AR (AR-FL) and a truncated AR variant (AR-V567es) that lacks the LBD. This compound induced a thermal shift, indicating direct binding to both forms of the AR in cells. In contrast, the LBD-targeting drug enzalutamide only stabilized AR-FL.[7]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a method used to identify the genome-wide binding sites of a protein of interest.

-

Methodology: Cells are treated with the compound, and then the proteins are cross-linked to the DNA. The cells are lysed, and the DNA is sheared. An antibody specific to the target protein (AR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is sequenced.

-

Application to this compound: ChIP-seq analyses demonstrated that this compound inhibits the androgen-activated binding of the AR to its target gene loci, such as the gene for prostate-specific antigen (KLK3).[7]

Signaling Pathways and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[13][14] The canonical AR signaling pathway is initiated by the binding of androgens to the LBD, leading to a series of conformational changes, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA and recruits co-activators to initiate the transcription of target genes that drive cell growth and proliferation.[15][16]

This compound disrupts this pathway through a novel mechanism. By binding to the Tau-5 region of the NTD, it is thought to allosterically inhibit the transcriptional activity of the AR.[7] This is significant because the NTD is crucial for the transactivation function of the AR and is present in both full-length AR and splice variants that are resistant to LBD-targeted therapies.[4][17] The binding of this compound to the NTD likely interferes with the necessary protein-protein interactions with transcriptional co-activators, thereby blocking the initiation of transcription.[5]

Visualizations

Androgen Receptor Signaling Pathway and Point of Inhibition by this compound

Caption: Canonical AR signaling and this compound's inhibitory action on the AR NTD.